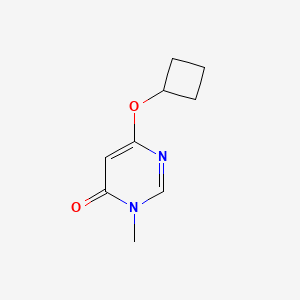

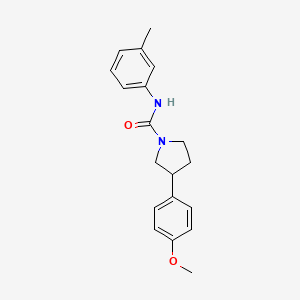

![molecular formula C20H16N2O8S2 B2551791 2-[[3-[(3-Carboxyphenyl)sulfonylamino]phenyl]sulfonylamino]benzoic acid CAS No. 745029-05-4](/img/structure/B2551791.png)

2-[[3-[(3-Carboxyphenyl)sulfonylamino]phenyl]sulfonylamino]benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 2-[[3-[(3-Carboxyphenyl)sulfonylamino]phenyl]sulfonylamino]benzoic acid is a complex organic molecule that likely contains multiple functional groups, including sulfonylamino and carboxylic acid moieties. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of structurally related compounds. For instance, the electrochemical behavior of azo-benzoic acid derivatives is influenced by the position of sulfo substituents and the pH of the solution, which could be relevant for understanding the properties of the compound .

Synthesis Analysis

The synthesis of related compounds involves the formation of azo bonds and subsequent electrochemical reduction, as seen in the study of 2-hydroxy-5-sulfophenyl-azo-benzoic acids . Although the exact synthesis route for this compound is not provided, similar synthetic strategies could potentially be applied, such as the use of sulfonylation reactions and the formation of carboxylic acid groups.

Molecular Structure Analysis

Structural studies of related compounds, such as the 1-phenyl-2,3-dimethyl-5-oxo-1,2-dihydro-1H-pyrazol-4-ammonium 2[(2-carboxyphenyl) disulfanyl]benzoate, reveal the formation of ion-pair compounds and extended supramolecular chain networks . These findings suggest that this compound may also exhibit complex molecular interactions and possibly form supramolecular structures.

Chemical Reactions Analysis

The electrochemical reduction of azo-benzoic acid derivatives leads to the cleavage of azo bonds and the formation of amino salicylic acid and sulfanilic acid . This indicates that the compound may undergo similar electrochemical reactions, potentially leading to the cleavage of sulfonylamino bonds and the formation of new products.

Physical and Chemical Properties Analysis

The physicochemical properties of related sulfonylamino compounds, such as ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates, have been studied, including their acid-base properties, solubility, and chemical stability . These compounds also form complexes with metal ions like Cu(II), Co(II), and Ni(II), which could be indicative of the chelating ability of the sulfonylamino group in the compound of interest . This information can be used to infer the potential behavior of this compound in various chemical environments.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactivity

Research has demonstrated the utility of compounds with similar structures in chemical synthesis and reactivity. For example, the study of the reaction of 3-phenylsulfonylbenzothiazclone with amines showcased the acceleration and direction change in aminolysis, leading to the formation of phenylsulfonylamino derivatives, highlighting the reactivity of sulfonylamino groups in synthesis processes (Simov & Antonova, 1976).

Photopolymerization Initiators

In another study, sulfur-containing carboxylic acids, including phenylsulfonylamino derivatives, were investigated as electron donors in photoinduced free-radical polymerizations. This research provides insights into how such compounds can serve as initiators, contributing to the development of new polymeric materials with enhanced properties (Wrzyszczyński et al., 2000).

Antimicrobial Activities

Compounds containing sulfonylamino groups have been designed and synthesized with the intention of exploring their biological activities. A study focused on the synthesis of new bisimidyl sulfonamido ketones, including the phenylsulfonylamino group, revealed these compounds exhibited significant antimicrobial activities. This suggests the potential for developing new antimicrobial agents based on the sulfonylamino functionality (Fadel & Al-Azzawi, 2021).

Environmental and Health Safety

The presence and use of benzoic acid derivatives, including sulfonylamino benzoic acids, in foods and as additives have been extensively reviewed. These compounds are largely distributed in the environment due to their widespread use in various products, raising questions about human exposure, metabolism, and potential health impacts. Such research is crucial for understanding the safety and regulatory aspects of these chemicals (del Olmo, Calzada, & Nuñez, 2017).

Wirkmechanismus

Target of action

For instance, some sulfonylamino compounds have been found to interact with peroxisome proliferator-activated receptor delta .

Mode of action

Sulfonylamino compounds often act by binding to their targets and modulating their activity .

Pharmacokinetics

The sulfonylamino group can influence the pharmacokinetic properties of a compound .

Result of action

Sulfonylamino compounds can have a variety of biological effects depending on their specific structures and targets .

Eigenschaften

IUPAC Name |

2-[[3-[(3-carboxyphenyl)sulfonylamino]phenyl]sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O8S2/c23-19(24)13-5-3-7-15(11-13)31(27,28)21-14-6-4-8-16(12-14)32(29,30)22-18-10-2-1-9-17(18)20(25)26/h1-12,21-22H,(H,23,24)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXSRDGFHBVLOBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O8S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

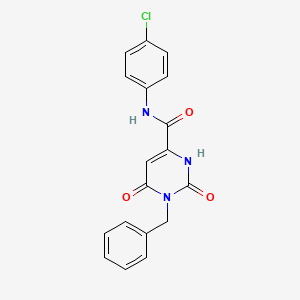

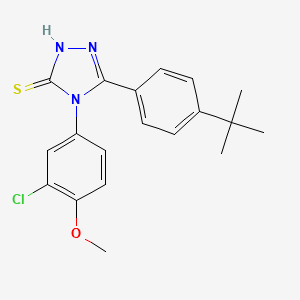

![N-(3,5-dimethylphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide](/img/structure/B2551710.png)

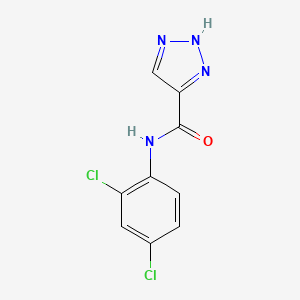

![2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2551711.png)

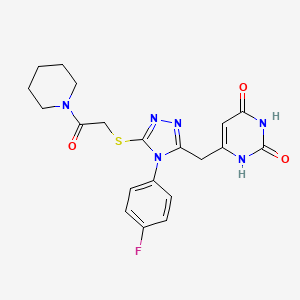

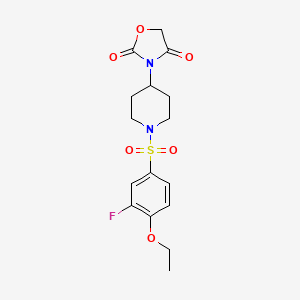

![1-[[1-[(4-Chlorophenyl)methyl]triazol-4-yl]methyl]-4-(4-fluorophenyl)pyrazine-2,3-dione](/img/structure/B2551713.png)

![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-(2-methyl-4-nitrophenyl)furan-2-carboxamide](/img/structure/B2551714.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-dimethylpiperidin-2-yl]acetic acid](/img/structure/B2551719.png)

![2-(phenylformamido)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B2551721.png)

![N-[1-(2-chloropyridine-4-carbonyl)piperidin-4-yl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2551722.png)